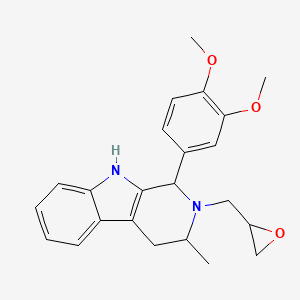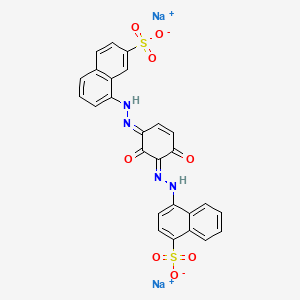
1-Naphthalenesulfonic acid, 4-((2,6-dihydroxy-3-((7-sulfo-1-naphthalenyl)azo)phenyl)azo)-, disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Naphthalenesulfonic acid, 4-((2,6-dihydroxy-3-((7-sulfo-1-naphthalenyl)azo)phenyl)azo)-, disodium salt is a complex organic compound known for its vibrant color and extensive use in various industries. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. It is commonly used in dyeing textiles, paper, and leather, as well as in the production of inks and pigments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenesulfonic acid, 4-((2,6-dihydroxy-3-((7-sulfo-1-naphthalenyl)azo)phenyl)azo)-, disodium salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 1-naphthylamine to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2,6-dihydroxy-3-((7-sulfo-1-naphthalenyl)azo)phenyl to form the azo compound.
Sulfonation: The final step involves the sulfonation of the azo compound to introduce the sulfonic acid groups, followed by neutralization with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves:
Controlled Temperature and pH: Maintaining specific temperature and pH levels to ensure the stability of intermediates and the final product.
Purification: The crude product is purified using techniques such as crystallization, filtration, and drying to obtain the final compound in its pure form.
化学反応の分析
Types of Reactions
1-Naphthalenesulfonic acid, 4-((2,6-dihydroxy-3-((7-sulfo-1-naphthalenyl)azo)phenyl)azo)-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo groups can lead to the formation of amines.
Substitution: The sulfonic acid groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Nucleophiles: Hydroxide ions, amines.
Major Products Formed
Oxidation Products: Depending on the conditions, oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction Products: Reduction typically yields aromatic amines.
Substitution Products: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
科学的研究の応用
1-Naphthalenesulfonic acid, 4-((2,6-dihydroxy-3-((7-sulfo-1-naphthalenyl)azo)phenyl)azo)-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to highlight specific structures within cells and tissues.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of inks and pigments for printing.
作用機序
The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Interaction with Proteins: The compound can bind to proteins, altering their structure and function.
Formation of Complexes: It can form stable complexes with metal ions, which can be utilized in various applications such as catalysis and drug delivery.
類似化合物との比較
Similar Compounds
- 1-Naphthalenesulfonic acid, 4-((2,4-dihydroxy-5-((7-sulfo-1-naphthalenyl)azo)phenyl)azo)-, disodium salt
- 2-Naphthalenesulfonic acid, 4-((2,6-dihydroxy-3-((7-sulfo-1-naphthalenyl)azo)phenyl)azo)-, disodium salt
Uniqueness
1-Naphthalenesulfonic acid, 4-((2,6-dihydroxy-3-((7-sulfo-1-naphthalenyl)azo)phenyl)azo)-, disodium salt is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to form stable complexes and undergo various chemical reactions makes it highly versatile and valuable in multiple applications.
特性
CAS番号 |
68959-18-2 |
|---|---|
分子式 |
C26H16N4Na2O8S2 |
分子量 |
622.5 g/mol |
IUPAC名 |
disodium;4-[(2E)-2-[(5E)-2,6-dioxo-5-[(7-sulfonatonaphthalen-1-yl)hydrazinylidene]cyclohex-3-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C26H18N4O8S2.2Na/c31-23-12-10-22(29-27-20-7-3-4-15-8-9-16(14-19(15)20)39(33,34)35)26(32)25(23)30-28-21-11-13-24(40(36,37)38)18-6-2-1-5-17(18)21;;/h1-14,27-28H,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2/b29-22+,30-25+;; |
InChIキー |
XUFZPDQDBPJORF-WNSRNCMXSA-L |
異性体SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N/N=C/3\C(=O)C=C/C(=N\NC4=CC=CC5=C4C=C(C=C5)S(=O)(=O)[O-])/C3=O.[Na+].[Na+] |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])NN=C3C(=O)C=CC(=NNC4=CC=CC5=C4C=C(C=C5)S(=O)(=O)[O-])C3=O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


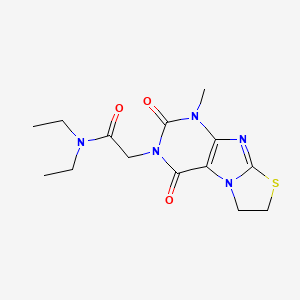

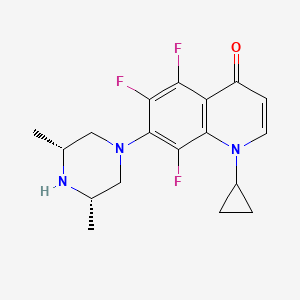


![3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropan-1-ol](/img/structure/B12769312.png)


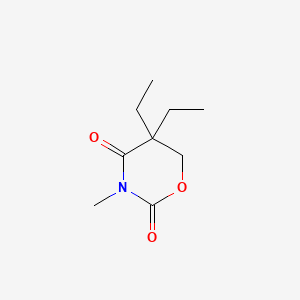
![[(4S,6S,7R,8S)-7-methoxy-12-methyl-11-[[(E)-2-methylbut-2-enyl]amino]-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]tridec-11-en-8-yl]methyl acetate](/img/structure/B12769338.png)
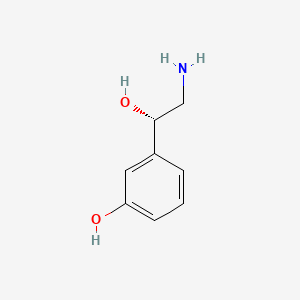
![5,11-bis[2-(diethylamino)ethoxy]-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one;dihydrochloride](/img/structure/B12769361.png)
